6,7-Dimethoxyisoquinoline-4-carbonitrile

EGFR kinase inhibition regiochemical selectivity bioisostere design

6,7-Dimethoxyisoquinoline-4-carbonitrile (CAS 18029-62-4) is the essential C4-nitrile regioisomer for constructing 1-substituted isoquinoline-4-carbonitrile libraries targeting EGFR kinase and PDE10A. Its substitution pattern enables a unique synthetic trajectory validated in peer-reviewed SAR studies (J. Med. Chem. 2000) and PDE10A patent disclosures. The C4-nitrile group's interaction with Thr 830 in the EGFR active site cannot be replicated by the C1-nitrile isomer (CAS 68881-60-7), making procurement of the correct regioisomer critical for kinase-focused scaffold-hopping campaigns. Available through custom synthesis; contact suppliers for bulk quotes.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13009374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyisoquinoline-4-carbonitrile
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NC=C2C#N)OC
InChIInChI=1S/C12H10N2O2/c1-15-11-3-8-6-14-7-9(5-13)10(8)4-12(11)16-2/h3-4,6-7H,1-2H3
InChIKeySXHGBALEKLYKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyisoquinoline-4-carbonitrile: Core Scaffold Identity and Procurement-Relevant Characteristics


6,7-Dimethoxyisoquinoline-4-carbonitrile (CAS 18029-62-4) is a bicyclic heteroaromatic compound belonging to the isoquinoline-4-carbonitrile class, with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol [1]. The compound features a nitrile substituent at the C4 position of the isoquinoline ring and methoxy groups at the C6 and C7 positions. Its computed physicochemical profile includes an XLogP3 of 1.8, a topological polar surface area (TPSA) of 55.1 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The predicted pKa of the isoquinoline nitrogen is 2.85 ± 0.11, and the predicted boiling point is 386.1 ± 37.0 °C at standard pressure . This compound serves predominantly as a versatile synthetic intermediate for constructing biologically active 1-substituted isoquinoline-4-carbonitrile derivatives, notably in epidermal growth factor receptor (EGFR) kinase inhibitor programs [2].

Why Generic Substitution Fails for 6,7-Dimethoxyisoquinoline-4-carbonitrile in MedChem and Synthesis Workflows


Isoquinoline-4-carbonitriles with different substitution patterns cannot be treated as interchangeable building blocks. The position of the nitrile group on the isoquinoline ring fundamentally determines the compound's reactivity, the downstream biological targets accessible through derivatization, and the physicochemical properties of the final products. The C4-nitrile isomer (6,7-dimethoxyisoquinoline-4-carbonitrile) enables a distinct synthetic trajectory toward EGFR and PDE10A inhibitor chemotypes, whereas the C1-nitrile regioisomer (6,7-dimethoxyisoquinoline-1-carbonitrile, CAS 68881-60-7) has been directed toward hypoxia-inducible factor (HIF) pathway modulation [1] [2]. Substituting a 1-chloro or 1-bromo analog for the unsubstituted C4-carbonitrile introduces a halogen handle that alters downstream coupling chemistry and may introduce undesired reactivity in multi-step sequences . The quantitative evidence below demonstrates that the specific combination of C4-nitrile, C6,C7-dimethoxy substitution, and an unsubstituted C1 position creates a uniquely positioned intermediate that is documented in multiple independent medicinal chemistry programs.

Quantitative Differentiation Evidence for 6,7-Dimethoxyisoquinoline-4-carbonitrile Against Closest Analogs


Regiochemical Differentiation: C4-Nitrile Position Enables EGFR-Targeted Derivative Series, Whereas C1-Nitrile Isomers Are Directed Toward HIF Pathway Modulation

The 6,7-dimethoxyisoquinoline-4-carbonitrile scaffold, when elaborated at the C1 position with an aniline group, yields inhibitors of epidermal growth factor receptor (EGFR) kinase. A representative derivative, 1-(3-chlorophenylamino)-6,7-dimethoxyisoquinoline-4-carbonitrile, demonstrated an IC₅₀ of 8.83 × 10⁴ nM against EGFR kinase autophosphorylation in a DELFIA/time-resolved fluorometry assay [1]. This same derivative also showed an IC₅₀ of 8.91 × 10⁴ nM in a cellular DiFi cell EGFR autophosphorylation ELISA after 2-hour incubation [1]. By contrast, the C1-nitrile regioisomer (6,7-dimethoxyisoquinoline-1-carbonitrile, CAS 68881-60-7) is claimed in patent literature for HIF prolyl hydroxylase inhibition and erythropoietin (EPO) modulation, a mechanistically distinct therapeutic pathway [2]. The divergent biological targeting of C4- versus C1-nitrile isoquinolines is a direct consequence of the different vectors available for C1 elaboration and the distinct electronic environments conferred by nitrile placement. No published IC₅₀ data for EGFR inhibition by 6,7-dimethoxyisoquinoline-1-carbonitrile were identified in the BindingDB or ChEMBL databases as of April 2026, consistent with the absence of this compound in EGFR-focused medicinal chemistry programs.

EGFR kinase inhibition regiochemical selectivity bioisostere design

Physicochemical Differentiator: Predicted pKa of 2.85 Modulates Salt Formation, Purification, and Bioavailability Relative to Parent 6,7-Dimethoxyisoquinoline

The predicted pKa of the isoquinoline nitrogen in 6,7-dimethoxyisoquinoline-4-carbonitrile is 2.85 ± 0.11 . This value reflects the electron-withdrawing effect of the C4-nitrile group, which substantially reduces the basicity of the isoquinoline nitrogen compared to the parent 6,7-dimethoxyisoquinoline scaffold lacking a nitrile substituent. The parent 6,7-dimethoxyisoquinoline (CAS 15248-39-2) is reported to function as an organocatalyst in chemoselective O-tert-butoxycarbonylation of phenols, an application facilitated by its higher basicity [1]. While a directly measured experimental pKa for the parent compound was not identified, the presence of the nitrile group predictably lowers the pKa by approximately 2–3 log units relative to unsubstituted isoquinolines (typical pKa ≈ 5.0–5.5 for isoquinoline itself). This reduced basicity has practical implications: salt formation with common acids requires stronger acidic conditions, and the compound will remain predominantly unprotonated at physiological pH (7.4), affecting extraction, chromatography, and formulation strategies. Predicted density is 1.24 ± 0.1 g/cm³ and predicted boiling point is 386.1 ± 37.0 °C .

pKa prediction isoquinoline basicity salt formation

Synthetic Tractability: C4-Nitrile Enables Direct Conversion to 4-Carbomethoxy-6,7-dimethoxyisoquinoline via a Validated Multi-Step Route

The C4-nitrile group of 6,7-dimethoxyisoquinoline-4-carbonitrile serves as a direct precursor to the 4-carbomethoxy derivative through a sequence of reactions validated in the peer-reviewed literature: base-catalyzed condensation of homoveratronitrile with ethyl formate, acid-induced interaction with urethane, pyrolytic cyclization, phosphorus oxychloride treatment, palladium-catalyzed hydrogenolysis, and final hydrolysis/esterification yields 4-carbomethoxy-6,7-dimethoxyisoquinoline [1]. This transformation exploits the electrophilic character of the C4-nitrile carbon, which is activated by the electron-deficient isoquinoline ring. The C1-nitrile regioisomer (6,7-dimethoxyisoquinoline-1-carbonitrile) cannot undergo an analogous transformation to a C1-carbomethoxy derivative with equal efficiency because the C1 position adjacent to the ring nitrogen exhibits different electronic properties and steric constraints. The C1-nitrile is documented to undergo different reaction manifolds, such as dipolar cycloaddition of isoquinolinium ylides to nitriles yielding imidazo[2,1-a]isoquinolines [2], underscoring the reaction-pathway divergence dictated by nitrile position. The 1968 synthesis paper reports 4-cyano-6,7-dimethoxyisoquinoline (the target compound) as a key intermediate in this validated sequence, confirming its specific utility for accessing 4-carboxylate derivatives.

synthetic intermediate nitrile hydrolysis carboxylic acid derivatization

Bioisosteric Relationship to Quinazoline-Based EGFR Inhibitors: C4-Nitrile Isoquinoline Scaffold Documented with Activity Comparable to 4-Anilinoquinazolines

Wissner et al. (2000) demonstrated that 4-anilinoquinoline-3-carbonitriles are effective inhibitors of EGF-R kinase with activity comparable to 4-anilinoquinazoline-based inhibitors such as PD-153035 [1]. In the same study, several 1-anilino-6,7-dimethoxyisoquinoline-4-carbonitriles were also prepared and evaluated, establishing the isoquinoline-4-carbonitrile scaffold as a viable bioisostere of the quinazoline and quinoline-3-carbonitrile systems for EGFR inhibition. The 6,7-dimethoxy substitution pattern on the isoquinoline core was explicitly studied as part of the SAR exploration of 6,7-alkoxy groups, demonstrating that this substitution pattern is integral to the pharmacophore [1]. A 3D-QSAR analysis by a separate group (2008) on a training set of 95 compounds that included isoquinoline-4-carbonitrile derivatives yielded a CoMFA model with q² = 0.50, r² = 0.74, and r²_pred = 0.56, providing statistical validation of the structure-activity landscape [2]. The C4-nitrile group is proposed, via a homology model of EGF-R kinase, to displace a water molecule and interact directly with Thr 830, a mechanism analogous to that proposed for the quinazoline N3 atom [1]. This binding mode hypothesis rationalizes why the C4-nitrile isomer is preferred over the C1-nitrile isomer for EGFR-targeted design, as the C1-nitrile would project the cyano group into a different region of the ATP-binding pocket.

EGFR kinase bioisostere quinazoline replacement structure-activity relationship

PDE10A Inhibitor Scaffold Provenance: C4-Cyanoisoquinoline Patented with Selectivity Preference Over PDE3

Patent WO2009036766A1 (Kehler, 2009) discloses cyanoisoquinoline compounds as PDE10A enzyme inhibitors, with explicit claims for the treatment of neurodegenerative and psychiatric disorders including Huntington's disease, Parkinson's disease, and schizophrenia [1]. The patent specifically claims compounds that exhibit preference for PDE10A inhibition over PDE3, a selectivity criterion critical for avoiding cardiovascular side effects associated with PDE3 inhibition [1]. Derivatives of 6,7-dimethoxyisoquinoline-4-carbonitrile bearing a substituted piperazine at the C1 position, such as 1-[3-(4-fluoro-phenyl)-piperazin-1-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile (CAS 1130983-27-5), are explicitly claimed in the patent [1]. This compound has a computed LogP of 3.2 and a TPSA of 70.4 Ų, indicating drug-like physicochemical properties distinct from the parent intermediate [2]. The C4-nitrile group is essential to the pharmacophore; the corresponding C1-nitrile isomer is not claimed in this PDE10A patent family. The patent further discloses that PDE10A is primarily expressed in striatal medium spiny neurons, n. accumbens, and olfactory tubercle, and that PDE10A inhibition mimics D2 receptor antagonism while potentially reducing extrapyramidal side effect risk [1]. This therapeutic rationale provides a documented end-use pathway for the C4-carbonitrile scaffold.

PDE10A inhibition neurodegenerative disorders phosphodiesterase selectivity

Procurement-Driven Application Scenarios for 6,7-Dimethoxyisoquinoline-4-carbonitrile


EGFR and HER-2 Kinase Inhibitor Medicinal Chemistry

This compound is the requisite intermediate for synthesizing 1-anilino-6,7-dimethoxyisoquinoline-4-carbonitrile derivatives evaluated as EGFR kinase inhibitors. The Boschelli/Wissner SAR study (J. Med. Chem. 2000) explicitly prepared several compounds from this scaffold and demonstrated that 4-anilinoquinoline-3-carbonitriles exhibit EGFR inhibitory activity comparable to the clinically precedented 4-anilinoquinazoline class [1]. A derivative, 1-(3-chlorophenylamino)-6,7-dimethoxyisoquinoline-4-carbonitrile, showed measurable EGFR autophosphorylation inhibition (IC₅₀ = 8.83 × 10⁴ nM enzymatic; 8.91 × 10⁴ nM cellular) [2]. The 3D-QSAR model subsequently developed on this compound series (q² = 0.50, r² = 0.74) provides a quantitative framework for further optimization . The C4-nitrile group's proposed interaction with Thr 830 in the EGFR active site, displacing a conserved water molecule, provides a structural rationale that cannot be replicated by the C1-nitrile regioisomer [1].

PDE10A-Targeted Neuroscience Drug Discovery

The 6,7-dimethoxyisoquinoline-4-carbonitrile core is the basis for a patented series of PDE10A enzyme inhibitors claimed for treating Huntington's disease, Parkinson's disease, schizophrenia, and drug addiction [1]. The patent explicitly claims compounds with selectivity preference for PDE10A over PDE3, a critical therapeutic window parameter [1]. Elaboration at the C1 position with substituted piperazines (e.g., 1-[3-(4-fluoro-phenyl)-piperazin-1-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile) yields drug-like molecules with computed LogP and TPSA values indicative of CNS penetration potential [2]. The selective expression of PDE10A in striatal medium spiny neurons and the proposed mechanism of mimicking D2 receptor antagonism with reduced extrapyramidal side effect risk provide a compelling therapeutic rationale [1]. The C4-nitrile is essential to this pharmacophore; no C1-nitrile PDE10A inhibitors are disclosed in the patent literature.

Synthesis of 4-Carboxylate and 4-Carboxamide Isoquinoline Building Blocks

The C4-nitrile group of 6,7-dimethoxyisoquinoline-4-carbonitrile serves as a direct precursor to 4-carbomethoxy-6,7-dimethoxyisoquinoline via a validated multi-step synthetic route documented in the peer-reviewed literature (Canadian Journal of Chemistry, 1968) [1]. This transformation exploits the electrophilic character of the C4-nitrile, enabling access to 4-carboxylic acid and 4-carboxamide derivatives that are valuable intermediates for further elaboration. The C1-nitrile regioisomer cannot undergo this same transformation due to the different electronic environment at the C1 position adjacent to the isoquinoline nitrogen, instead participating in cycloaddition reactions that produce fused imidazoisoquinoline systems [2]. For laboratories synthesizing libraries of 4-functionalized isoquinolines, procurement of the correct C4-nitrile regioisomer (CAS 18029-62-4) is essential to access the intended product class.

Bioisostere Scaffold Hopping from Quinazoline to Isoquinoline Kinase Inhibitors

In drug discovery programs seeking to replace quinazoline or quinoline cores with isoquinoline bioisosteres to modulate physicochemical properties or intellectual property space, 6,7-dimethoxyisoquinoline-4-carbonitrile provides a documented entry point. The Wissner et al. study established that the quinoline-3-carbonitrile scaffold (and its isoquinoline-4-carbonitrile analog) retains EGFR inhibitory activity comparable to quinazoline-based inhibitors [1]. The computed XLogP3 of 1.8 and TPSA of 55.1 Ų for the parent intermediate [2] indicate a polarity profile intermediate between typical quinazoline and quinoline scaffolds, offering a distinct vector for optimizing ADME properties while maintaining target engagement. The C4-nitrile is irreplaceable in this context: the C1-nitrile isomer (CAS 68881-60-7) has not been reported in any EGFR or kinase inhibitor program and is directed instead toward HIF-related targets, making procurement of the correct regioisomer critical for kinase-focused scaffold-hopping campaigns.

Quote Request

Request a Quote for 6,7-Dimethoxyisoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.